![molecular formula C9H8N6 B352630 3-ヒドラジノ-5H-[1,2,4]トリアジノ[5,6-b]インドール CAS No. 420102-20-1](/img/structure/B352630.png)

3-ヒドラジノ-5H-[1,2,4]トリアジノ[5,6-b]インドール

概要

説明

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C9H8N6 . It is a derivative of the indole family . This compound has been studied for its potential in various chemical reactions .

Synthesis Analysis

The synthesis of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” involves sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This process results in the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

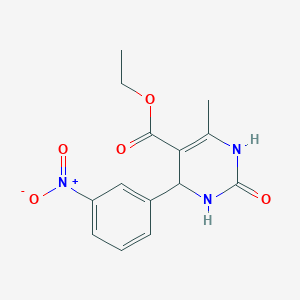

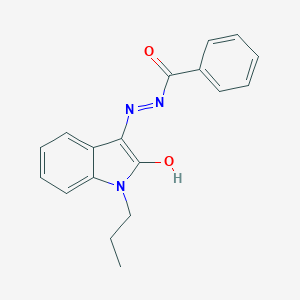

Molecular Structure Analysis

The molecular structure of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is characterized by the presence of multiple aromatic rings and a hydrazino group . The molecule contains a total of 25 bonds, including 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 N hydrazine, and 1 Pyrrole .

Chemical Reactions Analysis

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” undergoes sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This leads to the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

科学的研究の応用

以下は、「3-ヒドラジノ-5H-[1,2,4]トリアジノ[5,6-b]インドール」の科学研究における用途についての包括的な分析です。

抗ウイルス薬開発

この化合物は、抗ウイルス薬の開発において、様々な官能基の担体として使用されており、この分野で有望な結果を示しています .

抗真菌および抗低酸素活性

この化合物の誘導体は、高い生物活性を持ち、幅広いウイルスに対する予防と治療に使用されており、特に抗真菌および抗低酸素活性が見られます .

抗がん剤

[1,2,4]トリアジノ[5,6-b]インドールは、抗菌剤や抗がん剤としての可能性があり、注目を集めています。 その有効性と作用機序を解明するため、研究が進められています .

新規構造誘導体

[1,2,4]トリアジノ[5,6-b]インドール系にtert-ブチル基を導入する研究が行われ、構造的に新規な誘導体が得られ、潜在的な用途が期待されています .

金属錯体の合成

この化合物は、金属錯体の合成とキャラクタリゼーションに使用されており、触媒や材料科学など、様々な分野で応用される可能性があります .

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound has a strong antiproliferative activity against various cancer cells . It selectively binds to ferrous ions, but not to ferric ions

Cellular Effects

3-Hydrazino-5H-[1,2,4]Triazino[5,6-b]Indole has been shown to have significant effects on various types of cells. For instance, it has been found to display strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It also has lower cytotoxicity against HEK293 than VLX600

Molecular Mechanism

It is known that the compound selectively binds to ferrous ions This binding interaction may play a role in its antiproliferative activity

特性

IUPAC Name |

5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPMAXDBFIGJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole?

A1: 3-Hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibits reactivity primarily through its 3-hydrazino group. This allows for a diverse range of chemical transformations:

- Condensation reactions: It readily reacts with various electrophiles like acid anhydrides, ethylacetate, diethyl oxalate, thioglycolic acid, aroyl esters, and acid chlorides. [, ] For example, reacting it with ethoxymethylene cyanoacetate yields ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate. []

- Cyclization reactions: The compound can undergo cyclization reactions to form new heterocyclic systems. For instance, reacting it with formic acid or acetic acid produces substituted 10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles. []

- Azo compound formation: Treatment with sodium nitrite in the presence of polyphosphoric acid converts the hydrazino group to an azido group, leading to the formation of 3-azido-5H-1,2,4-triazino[5,6-b]indole. []

Q2: What novel heterocyclic systems can be synthesized using 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole as a building block?

A2: Researchers have utilized this compound to synthesize a range of interesting heterocyclic systems, including:

- Pyrazolo[3,4-d]pyrimidine derivatives: Achieved by reacting ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate (synthesized from 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole) with reagents like urea, thiourea, and benzylnitrile. []

- [1,2,4]Triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles: Synthesized through reactions with aldehydes followed by treatment with thionyl chloride or by direct reaction with carbon disulfide in basic conditions. []

- Tetrazolo[5′,1′:3,4][1,2,4]triazino[5,6-b]indole: Obtained by treating 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole with nitrous acid. []

- Pyrimido[3′,2′:3,4]-1,2,4-triazino[5,6-b]indoles: Synthesized by reacting 3-azido-5H-1,2,4-triazino[5,6-b]indole (derived from the parent compound) with diethyl fumarate. []

Q3: Has 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole been used to synthesize compounds with potential biological activity?

A3: While the provided abstracts don't explicitly mention biological activity testing, the synthesis of various heterocyclic systems, particularly those incorporating fluorine atoms, suggests potential applications in medicinal chemistry:

- Fluorinated derivatives: Studies have investigated reactions of fluorine-containing 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indoles with ethyl acetoacetate and carbon disulfide. [, ] Fluorine incorporation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352559.png)

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)

![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)